molecular formula C28H22FN3OS B11539694 3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11539694
M. Wt: 467.6 g/mol
InChI Key: PHRJAKVWQOAEHW-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thienopyridine core, followed by the introduction of the amino group and the various aromatic substituents. Common reagents used in these reactions include halogenated aromatic compounds, amines, and coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicinal chemistry, 3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide may be investigated for its potential pharmacological activities. This could include studies on its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In an industrial context, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide include other thienopyridines and related heterocyclic compounds. Examples include:

  • Clopidogrel
  • Prasugrel
  • Ticagrelor

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern and functional groups. These unique features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H22FN3OS

Molecular Weight

467.6 g/mol

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H22FN3OS/c1-16-8-13-22(17(2)14-16)31-27(33)26-25(30)24-21(18-9-11-20(29)12-10-18)15-23(32-28(24)34-26)19-6-4-3-5-7-19/h3-15H,30H2,1-2H3,(H,31,33)

InChI Key

PHRJAKVWQOAEHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)C

Origin of Product

United States

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